2-Bromo-3-hydroxybenzamide

Description

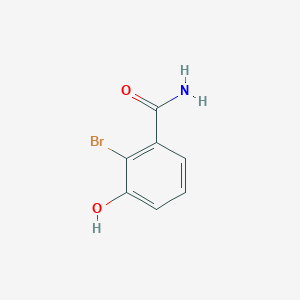

2-Bromo-3-hydroxybenzamide (C₇H₆BrNO₂) is a halogenated benzamide derivative characterized by a bromine substituent at the 2-position and a hydroxyl group at the 3-position of the benzene ring, coupled with an amide functional group. The bromine atom enhances electrophilic reactivity, while the hydroxyl and amide groups contribute to hydrogen-bonding interactions, making it a candidate for enzyme inhibition or ligand design .

Properties

Molecular Formula |

C7H6BrNO2 |

|---|---|

Molecular Weight |

216.03 g/mol |

IUPAC Name |

2-bromo-3-hydroxybenzamide |

InChI |

InChI=1S/C7H6BrNO2/c8-6-4(7(9)11)2-1-3-5(6)10/h1-3,10H,(H2,9,11) |

InChI Key |

FGQJIFNXQKWCSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)O)Br)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Bromination of 3-hydroxybenzamide: : One common method to synthesize 2-Bromo-3-hydroxybenzamide involves the bromination of 3-hydroxybenzamide. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

-

Industrial Production Methods: : Industrially, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to control the temperature and reaction time more precisely. This method ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

-

Substitution Reactions: : 2-Bromo-3-hydroxybenzamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium hydroxide (KOH), which can replace the bromine atom with a hydroxyl group, forming 3,3’-dihydroxybenzamide.

-

Oxidation Reactions: : The hydroxyl group in this compound can be oxidized to form a carbonyl group. This reaction typically uses oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

-

Reduction Reactions: : The compound can also undergo reduction reactions, where the bromine atom is replaced by a hydrogen atom. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

3,3’-Dihydroxybenzamide: Formed through nucleophilic substitution.

2-Bromo-3-oxo-benzamide: Formed through oxidation.

3-Hydroxybenzamide: Formed through reduction.

Scientific Research Applications

Chemistry

In organic chemistry, 2-Bromo-3-hydroxybenzamide is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various organic compounds.

Biology and Medicine

In medicinal chemistry, this compound has been studied for its potential biological activities. It can serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors in the body.

Industry

Industrially, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals

Mechanism of Action

The mechanism by which 2-Bromo-3-hydroxybenzamide exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromine atom and hydroxyl group play crucial roles in these interactions, as they can form hydrogen bonds and other interactions with the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-bromo-3-hydroxybenzamide, we compare it with three related compounds (Table 1):

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Comparative Analysis

Substituent Effects on Reactivity and Solubility this compound: The ortho-bromine and para-hydroxyl groups create steric hindrance and intramolecular hydrogen bonding, reducing solubility in nonpolar solvents compared to its analogues. Naphthalene-modified derivative : The bulky naphthalene group and isopropyl chain significantly increase hydrophobicity (logP ~4.2), favoring membrane permeability but limiting aqueous solubility. The extended structure may enhance binding to hydrophobic enzyme pockets. Coumarin-containing analogue : The coumarin moiety introduces fluorescence (λₑₓ ~350 nm, λₑₘ ~450 nm), enabling use as a biochemical probe.

Biological Activity

- This compound : Preliminary studies suggest inhibitory activity against tyrosine phosphatases (IC₅₀ ~15 µM), attributed to bromine’s electron-withdrawing effects stabilizing enzyme-substrate interactions .

- Naphthalene derivative : Demonstrated 10-fold higher affinity for G-protein-coupled receptors (GPCRs) compared to the parent compound, likely due to naphthoxy group interactions with aromatic residues in receptor pockets.

- Coumarin derivative : Exhibits dual functionality: kinase inhibition (IC₅₀ ~2 µM for CDK2) and real-time fluorescence tracking of cellular uptake .

Synthetic Utility

- This compound serves as a versatile intermediate for Suzuki-Miyaura cross-coupling reactions due to its bromine atom. In contrast, the coumarin analogue’s fused ring system requires multistep synthesis involving Ullmann coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.